![molecular formula C5H8FN B13000988 6-Fluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B13000988.png)
6-Fluoro-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-3-azabicyclo[3.1.0]hexane is a heterocyclic compound with the molecular formula C₅H₈FN. It is a bicyclic structure containing a nitrogen atom and a fluorine substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-azabicyclo[3.1.0]hexane typically involves cyclopropanation reactions. One common method is the metal-catalyzed cyclization of enynes. For instance, palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones can yield 3-azabicyclo[3.1.0]hexane derivatives . Another approach involves the photochemical decomposition of substituted pyrazolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
6-Fluoro-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: It is used in the development of novel materials with unique electronic and mechanical properties.
Biological Research: It is used as a probe to study biological processes and enzyme mechanisms.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can act as an inhibitor of enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Used in antiviral medications such as boceprevir.
6,6-Difluoro-3-azabicyclo[3.1.0]hexane: Used in various research applications.
3-Azabicyclo[3.1.0]hexane Derivatives: Used in drug design and development.
Uniqueness
6-Fluoro-3-azabicyclo[3.1.0]hexane is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C5H8FN |
|---|---|
Molecular Weight |
101.12 g/mol |
IUPAC Name |
6-fluoro-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H8FN/c6-5-3-1-7-2-4(3)5/h3-5,7H,1-2H2 |
InChI Key |
GZDUFGFBYSRRBS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2F)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


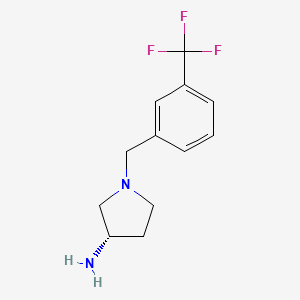
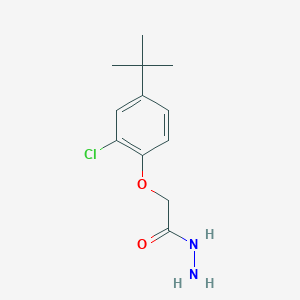
![Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13000910.png)
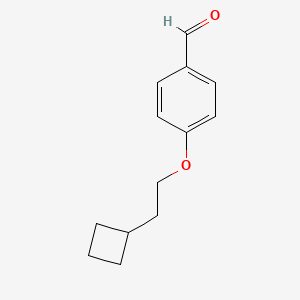

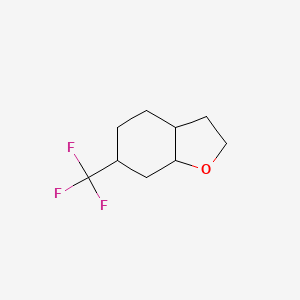
![2',6'-Dimethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13000959.png)
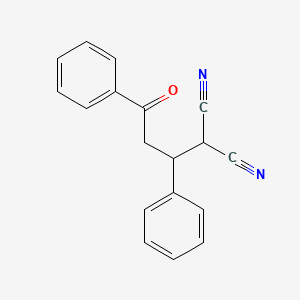

![1-[2-[[(3-Chloro-4-methoxyanilino)-oxomethyl]amino]-2-methyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B13000967.png)
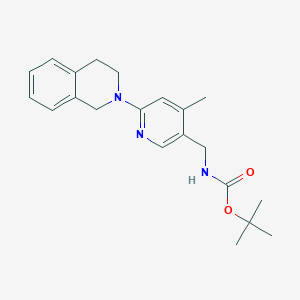
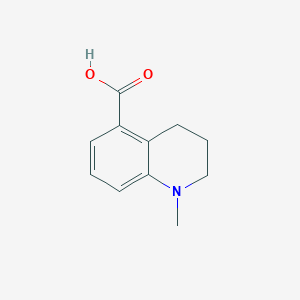
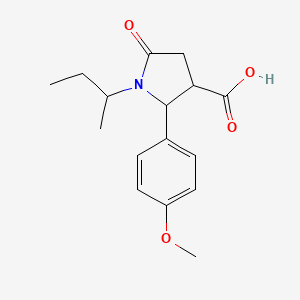
![N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13000987.png)
